Dhdps-IN-1
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Overview
Description
Dhdps-IN-1 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazolidine ring, a methoxybenzylidene group, and an acetic acid moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dhdps-IN-1 typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
Dhdps-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group in the benzylidene moiety can undergo nucleophilic substitution reactions, where it is replaced by other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Dhdps-IN-1 is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Dhdps-IN-1 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its ability to form stable complexes with metal ions contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.
Benzylidene derivatives: Compounds with benzylidene groups exhibit diverse biological activities, including antimicrobial and anticancer effects.
Acetic acid derivatives: These compounds are widely used in pharmaceuticals and agrochemicals due to their versatile reactivity.
Uniqueness
What sets Dhdps-IN-1 apart is its combination of functional groups, which endows it with a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C13H11NO5S |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H11NO5S/c1-19-9-4-2-8(3-5-9)6-10-12(17)14(7-11(15)16)13(18)20-10/h2-6H,7H2,1H3,(H,15,16)/b10-6- |
InChI Key |
VMHLNIJHJPIPKG-POHAHGRESA-N |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
Origin of Product |
United States |
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